Benzyl cyclopent-1-enecarboxylate
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Overview
Description
Benzyl cyclopent-1-enecarboxylate is an organic compound characterized by a benzyl group attached to a cyclopentene ring with a carboxylate functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl cyclopent-1-enecarboxylate can be synthesized through several methods. One common approach involves the conversion of benzyl cyclopent-3-enocarboxylate into hydroxy allylic esters using diphenyl diselenide and hydrogen peroxide in dry dichloromethane. This reaction forms phenylselenenic acid, which undergoes electrophilic addition to the double bond of the cyclopentene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using environmentally friendly reagents. The use of diphenyl diselenide and tert-butyl hydroperoxide is favored due to their availability and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzyl cyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Diphenyl diselenide and hydrogen peroxide in dry dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Hydroxy allylic esters.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Scientific Research Applications
Benzyl cyclopent-1-enecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of benzyl cyclopent-1-enecarboxylate involves its interaction with specific molecular targets. The compound can undergo electrophilic addition reactions, forming intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Cyclopentane derivatives: Compounds such as methyl 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylate share structural similarities.
Phenyl and benzyl units: Compounds with phenyl and benzyl groups attached to cyclopentane rings exhibit similar reactivity.
Uniqueness: Benzyl cyclopent-1-enecarboxylate is unique due to its specific combination of a benzyl group and a cyclopentene ring with a carboxylate functional group. This structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
87995-31-1 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
benzyl cyclopentene-1-carboxylate |
InChI |
InChI=1S/C13H14O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2 |
InChI Key |
FKTLGHDNXFRODS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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